molecular formula C14H14O2Se B14155103 Bis(p-methoxyphenyl)selenide CAS No. 22216-66-6

Bis(p-methoxyphenyl)selenide

Cat. No.: B14155103
CAS No.: 22216-66-6
M. Wt: 293.23 g/mol
InChI Key: LURBCACEKXUJEG-UHFFFAOYSA-N
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Description

Bis(p-methoxyphenyl)selenide: is an organoselenium compound characterized by the presence of selenium bonded to two p-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(p-methoxyphenyl)selenide can be synthesized through several methods. One common approach involves the reaction of p-methoxyphenylmagnesium bromide with selenium dioxide. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory-scale syntheses, with additional considerations for safety, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Bis(p-methoxyphenyl)selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and diselenides.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(p-methoxyphenyl)selenide is used as a reagent and catalyst in organic synthesis. It has been employed in the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its antioxidant and anticancer properties. It has been studied for its ability to modulate redox processes and inhibit the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of bis(p-methoxyphenyl)selenide involves its ability to participate in redox reactions. The compound can undergo oxidation and reduction processes, which are crucial for its biological activity. In medicinal applications, this compound has been shown to modulate redox signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound’s interaction with molecular targets, such as enzymes involved in redox regulation, is a key aspect of its mechanism of action .

Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)selanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2Se/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURBCACEKXUJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176763
Record name Bis(p-methoxyphenyl)selenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22216-66-6
Record name Bis(p-methoxyphenyl)selenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022216666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(p-methoxyphenyl)selenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(P-METHOXYPHENYL)SELENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB23TA4U8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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